6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-EBU-dM involves multiple steps, starting with the preparation of the uracil derivative. The key steps include:
Alkylation: The uracil derivative is alkylated with ethyl iodide in the presence of a base such as potassium carbonate.
Esterification: The resulting compound undergoes esterification with ethoxymethyl chloride.
Benzylation: The final step involves benzylation with 3,5-dimethylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of E-EBU-dM follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
E-EBU-dM undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives of E-EBU-dM .
Scientific Research Applications
E-EBU-dM has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying nucleophilic substitution and oxidation-reduction reactions.
Mechanism of Action
E-EBU-dM exerts its effects by specifically inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the virus from replicating its genetic material, thereby halting its proliferation. The molecular targets include the active site of the reverse transcriptase enzyme, where E-EBU-dM binds and blocks its activity .
Comparison with Similar Compounds
E-EBU-dM is compared with other similar compounds such as:
HEPT (1-[(2-hydroxyethoxy)methyl]-6-phenylthiothymine): Both compounds inhibit HIV-1 reverse transcriptase but through different mechanisms.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a different binding site and mechanism of action.
Pyridinones: These compounds also inhibit HIV-1 reverse transcriptase but have distinct structural features and binding properties.
E-EBU-dM stands out due to its high potency and selectivity for HIV-1 reverse transcriptase, making it a unique and valuable compound in antiviral research .
Properties
IUPAC Name |
6-[(3,5-dimethylphenyl)methyl]-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-15-16(10-14-8-12(3)7-13(4)9-14)20(11-23-6-2)18(22)19-17(15)21/h7-9H,5-6,10-11H2,1-4H3,(H,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPZLRCYLNOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCC)CC2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159709 | |
Record name | 1-ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136160-30-0 | |
Record name | 1-ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136160300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.